molecular formula C20H19F2N3O4 B2500625 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide CAS No. 941963-06-0

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide

Cat. No.: B2500625
CAS No.: 941963-06-0
M. Wt: 403.386
InChI Key: BJQJHCCVPZXVDD-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H19F2N3O4 and its molecular weight is 403.386. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

One significant application of this compound is in antimalarial research. Derivatives of this compound have been identified as potential anti-malarial agents. The crystal structures of active derivatives have been studied, highlighting the importance of specific groups for generating antimalarial activity. However, the bond distances in these structures do not directly correlate with activities, indicating the complex nature of their action against malaria (Cunico et al., 2009).

Anticancer and Antimicrobial Properties

Organotin(IV) derivatives of the compound, such as R3SnL and R2SnL2, have shown significant antibacterial and antifungal activities. They also exhibit good cytotoxic activity against ovarian cancer cells, suggesting potential use in cancer therapy (Shaheen et al., 2018).

Cardiac Applications

Compounds synthesized from this chemical have shown positive inotropic activities, which could be beneficial in treating heart-related conditions. For example, one derivative demonstrated potent activity by increasing stroke volume in rabbit heart preparations, suggesting its potential in cardiac therapy (Liu et al., 2009).

Cholesterol Regulation

Another derivative has been identified as an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, which is important in cholesterol regulation. This compound exhibits selectivity and could be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Anticancer Activity

Other derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. Certain compounds displayed significant activity against both microbes and cancer cells, indicating their dual-use potential in medical treatment (Mehta et al., 2019).

Antipsychotic Evaluation

Aryl piperazine congeners of the compound have been synthesized and evaluated for antipsychotic activity, demonstrating the versatility of this compound in various therapeutic areas (Bari et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are the D2 and D3 dopamine receptors . These receptors are part of the dopamine system, which plays a crucial role in the reward system of the brain, motor control, and several other neurological processes.

Mode of Action

The compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 dopamine receptors . This activation mimics the action of dopamine, a neurotransmitter that is naturally produced in the body. The compound’s interaction with its targets leads to an increase in dopaminergic activity in the brain, which can result in various physiological changes depending on the specific pathways involved.

Biochemical Pathways

Upon activation of the D2 and D3 receptors, the compound affects several biochemical pathways. One of the key pathways is the dopaminergic pathway , which is involved in motor control, reward, and several other functions. Activation of this pathway can lead to increased motor activity, enhanced mood, and other effects associated with increased dopaminergic activity .

Pharmacokinetics

The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two metabolites, one monohydroxy derivative and one dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys within 24 hours, with complete clearance by 48 hours . About 25% is excreted via the bile . The compound is gradually released, with its therapeutic effects lasting for more than 24 hours .

Result of Action

The activation of the D2 and D3 receptors by the compound leads to a variety of molecular and cellular effects. These include increased dopaminergic activity in the brain, which can lead to enhanced motor control, improved cognitive function (such as attention and memory), and alleviation of symptoms in conditions like Parkinson’s disease . The compound can also improve peripheral blood circulation, which can be beneficial in conditions involving obstructive or thrombotic diseases of the retina .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3,4-difluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4/c21-15-3-2-14(10-16(15)22)23-19(26)20(27)25-7-5-24(6-8-25)11-13-1-4-17-18(9-13)29-12-28-17/h1-4,9-10H,5-8,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJHCCVPZXVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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